molecular formula C13H10O3S B14354857 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione CAS No. 90396-07-9

2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione

Cat. No.: B14354857
CAS No.: 90396-07-9
M. Wt: 246.28 g/mol
InChI Key: FUVPSESXICVCQD-UHFFFAOYSA-N
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Description

2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthothiopyrans, which are characterized by a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance reaction rates and product consistency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structural feature imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

90396-07-9

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

4,4-dioxo-2,3-dihydrobenzo[f]thiochromen-1-one

InChI

InChI=1S/C13H10O3S/c14-11-7-8-17(15,16)12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2

InChI Key

FUVPSESXICVCQD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

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